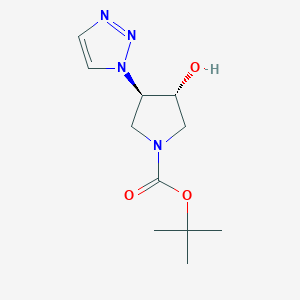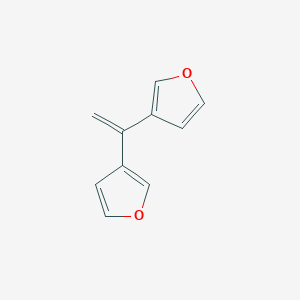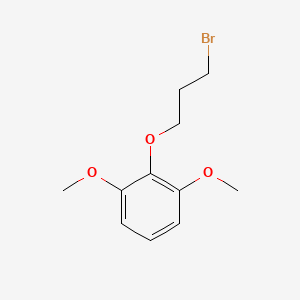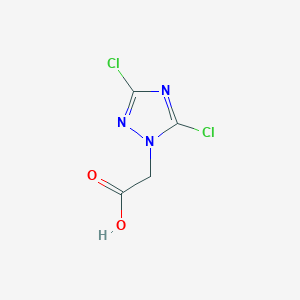![molecular formula C11H18N2O5S2 B8439927 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate](/img/structure/B8439927.png)
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate is a complex organic compound that features a thiazole ring, a tert-butoxycarbonyl group, and an ethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethyl ester typically involves the reaction of methanesulfonic acid with 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethanol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the tert-butoxycarbonyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethanol.
Substitution: 2-amino-thiazol-4-yl-ethyl ester.
Wissenschaftliche Forschungsanwendungen
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the tert-butoxycarbonyl group play crucial roles in binding to these targets, thereby modulating their activity. The ester group may also undergo hydrolysis to release the active form of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-pent-2-enoic acid
- Trifluoro-methanesulfonic acid 2-(tert-butoxycarbonyl-(4-methoxy-benzyl)-amino)-thiazol-4-yl ester
Uniqueness
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the tert-butoxycarbonyl group makes it particularly suitable for applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C11H18N2O5S2 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C11H18N2O5S2/c1-11(2,3)18-10(14)13-9-12-8(7-19-9)5-6-17-20(4,15)16/h7H,5-6H2,1-4H3,(H,12,13,14) |
InChI-Schlüssel |
VGSLQZVFWSOFEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-hydroxy-2-methylpropyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B8439865.png)



![2-Acetyl-4-iodo benzo[b]thiophene](/img/structure/B8439891.png)





![(2R,3S)-2-methyl-3-[(triethylsilyl)oxy]pentanal](/img/structure/B8439923.png)
